ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

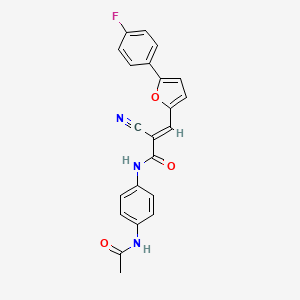

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . This compound is an off-white to light tan crystalline powder .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can be synthesized by stirring it with dioxane, aqueous dimethylamine, and formalin, then heating at 70°C for 4 hours .

Molecular Structure Analysis

The molecular formula of ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate is C12H13NO3 . It has a molecular weight of 219.24 g/mol .

Chemical Reactions Analysis

Indole derivatives, including ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate, show various biologically vital properties . They are important types of molecules and natural products . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate is an off-white to light brown powder . It has a melting point of 205-209 ºC . It should be stored at 0-8 °C .

Applications De Recherche Scientifique

- Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate has been investigated for its antiviral potential. For instance, related indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 viruses .

- Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, some of which exhibit antiviral properties .

- The compound serves as a reactant for the preparation of potential anti-inflammatory and analgesic agents .

- Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate has been explored as a precursor for histamine-3 receptor inverse agonists. These compounds may find applications in treating obesity .

- M4 muscarinic receptors play a role in various physiological processes. Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate derivatives may act as antagonists at these receptors .

Antiviral Activity

Anti-Inflammatory and Analgesic Agents

Histamine-3 Receptor Inverse Agonists

Antagonists at M4 Muscarinic Receptors

Hypoxia-Selective Cytotoxicity of Indolequinone Antitumor Agents

Mécanisme D'action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1-propylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-8-16-10(3)14(15(18)19-5-2)12-9-11(17)6-7-13(12)16/h6-7,9,17H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUFRWNNFSDKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)

![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2676768.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)